molecular formula C9H15ClO2 B1599822 Ethyl 7-chlorohept-2-enoate CAS No. 72448-93-2

Ethyl 7-chlorohept-2-enoate

Cat. No. B1599822
CAS RN: 72448-93-2
M. Wt: 190.67 g/mol
InChI Key: QRJDSTPXJIADET-UHFFFAOYSA-N
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Description

Ethyl 7-chlorohept-2-enoate is a chemical compound that belongs to the family of esters. It has a molecular formula of C9H15ClO2 and a molecular weight of 190.67 g/mol . It is a colorless liquid that has a pungent odor.


Synthesis Analysis

The synthesis of Ethyl 7-chlorohept-2-enoate involves the use of potassium phosphate and 1,3-(4-Ph-OMe)2-5-Ph-1,3,4-triazinium perchlorate in 1,2-dimethoxyethane at 80℃ for 8 hours . The yield of this reaction is approximately 90% .


Molecular Structure Analysis

The molecular structure of Ethyl 7-chlorohept-2-enoate is characterized by an α,β-unsaturated carboxylic ester of general formula R1R2C=CR3‒C(=O)OR4 (R4 ≠ H) in which the ester C=O function is conjugated to a C=C double bond at the α,β position .


Physical And Chemical Properties Analysis

Ethyl 7-chlorohept-2-enoate is a colorless liquid with a pungent odor. The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound related to Ethyl 7-chlorohept-2-enoate, is notable for exhibiting rare N⋯π interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, forming a distinct zigzag double-ribbon structure in crystal packing. This demonstrates the compound's unique interaction capabilities in the solid-state, which is vital for understanding and manipulating molecular assembly and crystallization processes (Zhang, Wu, & Zhang, 2011).

Synthesis and Structural Analysis

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, closely related to Ethyl 7-chlorohept-2-enoate, was synthesized and characterized, revealing its crystallization in a specific space group with defined lattice constants. This study is significant for its detailed structural analysis, providing insights into the molecular configuration and bonding interactions of similar compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Organocatalytic Domino Double Michael Reaction

In a study exploring the reactivity of similar compounds, ethyl (E)-7-oxohept-2-enoate underwent an organocatalytic domino double Michael reaction with α,β-unsaturated aldehydes. This reaction achieved high diastereoselectivity and enantioselectivity, illustrating the compound's potential in asymmetric synthesis and the formation of complex molecular structures (Hong, Sadani, Nimje, Dange, & Lee, 2011).

Sequential Hydrogenation

Ethyl 2-oxo-4-arylbut-3-enoate, another structurally related compound, was used in a study exploring sequential hydrogenation processes. The study found that hydrogenation proceeded via sequential hydrogenation of CO and CC bonds, sensitive to reaction temperature, highlighting the compound's utility in selective synthesis processes (Meng, Zhu, & Zhang, 2008).

Molecular Docking and Theoretical Analysis

Ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, structurally related to Ethyl 7-chlorohept-2-enoate, was synthesized and subjected to a comprehensive theoretical analysis, including molecular docking. This compound demonstrated potential as a cancer treatment inhibitor due to its binding energy and adherence to protein active sites, emphasizing the compound's relevance in medicinal chemistry (Sert et al., 2020).

New Synthetic Approaches

Research on compounds like Ethyl 7-chlorohept-2-enoate has led to the development of new synthetic methods. For example, a novel approach for preparing ethyl (4E)-alkenoates was established, showcasing advancements in the synthesis of complex organicmolecules. This development underscores the importance of Ethyl 7-chlorohept-2-enoate and related compounds in facilitating new synthetic routes and methodologies (Shakhmaev, Sunagatullina, & Zorin, 2013).

Catalytic Cycloaddition Processes

Ethyl (E)-4,4,4-trifluorobut-2-enoate, another compound structurally similar to Ethyl 7-chlorohept-2-enoate, was used in a study exploring regio- and stereospecific cycloaddition with metallo-azomethine ylides. This demonstrated the compound's utility in the synthesis of trifluoromethylpyrrolidines, which are important in medicinal chemistry, thus highlighting the potential applications of Ethyl 7-chlorohept-2-enoate in similar catalytic processes (Bonnet-Delpon, Chennoufi, & Rock, 2010).

Enzyme Catalysis and Chiral Synthesis

In a study of chiral synthesis, ethyl 4-oxo-pent-2-enoates, closely related to Ethyl 7-chlorohept-2-enoate, were utilized in an enzyme catalyzed reaction. The study showcased the use of enoate reductase and alcohol dehydrogenases in a two-enzyme sequential cascade, resulting in high yield and perfect enantioselectivity. This illustrates the potential of Ethyl 7-chlorohept-2-enoate and related compounds in enzyme-catalyzed, stereoselective syntheses (Classen, Korpak, Schölzel, & Pietruszka, 2014).

Aromatic Substituent Addition

A study on ethyl 3-aminobut-2-enoates, structurally similar to Ethyl 7-chlorohept-2-enoate, explored the addition of these compounds to 2-substituted 3-nitro-2H-chromenes, achieving high stereochemistry control. This highlights the utility of Ethyl 7-chlorohept-2-enoate in facilitating reactions that require precise control of stereochemistry and regiochemistry (Korotaev et al., 2013).

Safety And Hazards

Ethyl 7-chlorohept-2-enoate is classified as having acute toxicity (oral, category 4) and can cause skin corrosion/irritation (category 2) . It should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should not be allowed to contact with air or water due to the risk of violent reaction and possible flash fire . It should be stored in a cool place and the container should be kept tightly closed .

properties

IUPAC Name

ethyl (E)-7-chlorohept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-2-12-9(11)7-5-3-4-6-8-10/h5,7H,2-4,6,8H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJDSTPXJIADET-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chlorohept-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JPR Hermet, MJ McGrath, P O'Brien… - Chemical …, 2004 - pubs.rsc.org
… At the outset, we imagined preparing β-amino esters (R)- and (S)-4 (R = α-methylbenzyl) using our previously published three-step route from ethyl 7-chlorohept-2-enoate, based on …
Number of citations: 10 pubs.rsc.org
Q Song - 2009 - library-archives.canada.ca
Ferroelectric liquid crystals (FLCs) have been investigated as the basis for a new type of liquid crystal display because of their fast switching times. Commercial FLC materials are …
Number of citations: 4 library-archives.canada.ca
SW Smith - 2009 - dspace.mit.edu
Chapter 1 describes the development of two organocatalytic processes. The first is a 13-alkylation reaction of Michael acceptors, and represents a novel umpolung process catalyzed by …
Number of citations: 2 dspace.mit.edu

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